5-(Aminomethyl)pyrrolidin-2-one hydrochloride
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Overview
Description
5-(Aminomethyl)pyrrolidin-2-one hydrochloride is an organic compound with the molecular formula C5H11ClN2O. It is a derivative of pyrrolidinone, featuring an aminomethyl group attached to the pyrrolidinone ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)pyrrolidin-2-one hydrochloride typically involves the reaction of pyrrolidinone with formaldehyde and ammonia. The process begins with the formation of 5-formyl-2-pyrrolidinone, which is then reduced to yield 5-(Aminomethyl)pyrrolidin-2-one. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of pyrrolidinone.
Reduction: Various amine derivatives.
Substitution: Substituted pyrrolidinone derivatives.
Scientific Research Applications
5-(Aminomethyl)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Lacks the aminomethyl group, resulting in different reactivity and applications.
Pyrrolidine-2,5-dione: Contains an additional carbonyl group, leading to distinct chemical properties.
Prolinol: Features a hydroxyl group instead of an aminomethyl group, affecting its biological activity.
Uniqueness
5-(Aminomethyl)pyrrolidin-2-one hydrochloride is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. The presence of the aminomethyl group enhances its versatility in chemical synthesis and its potential in pharmaceutical research .
Properties
IUPAC Name |
5-(aminomethyl)pyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-3-4-1-2-5(8)7-4;/h4H,1-3,6H2,(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBDBOYWHDPFLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556484 |
Source
|
Record name | 5-(Aminomethyl)pyrrolidin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115307-13-6 |
Source
|
Record name | 5-(Aminomethyl)pyrrolidin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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